molecular formula C4H7BrN4 B594522 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine CAS No. 1243250-05-6

3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Cat. No. B594522
M. Wt: 191.032
InChI Key: OWKPLCCVKXABQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of triazole compounds often involves the intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides .


Molecular Structure Analysis

The molecular structure of “3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine” consists of a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .

Scientific Research Applications

Molecular and Crystal Structure Analysis

Research into compounds structurally related to 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine, such as various triazolo and triazin derivatives, has provided insights into their molecular and crystal structures. For instance, studies have shown that these compounds can form crystals with specific symmetries and dimensions, indicating potential applications in materials science for designing molecular structures with desired physical properties (Dolzhenko et al., 2011).

Chemical Synthesis and Reactivity

Research has also focused on the synthesis and reactivity of triazole derivatives, exploring their formation and the role of various substituents in determining their chemical behavior. These studies contribute to the field of organic chemistry by expanding the toolkit available for synthesizing novel compounds with potential applications in drug development, agrochemicals, and materials science (Dolzhenko et al., 2008).

Potential Biological Activity

While the direct biological applications of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine are not explicitly mentioned, related research into triazole derivatives highlights their potential biological activity. The synthesis and evaluation of triazole compounds, including their antimicrobial properties, suggest a promising area for further investigation into the biological applications of triazole derivatives, including those structurally related to 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine (Beyzaei et al., 2019).

properties

IUPAC Name

5-bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN4/c1-9(2)4-6-3(5)7-8-4/h1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKPLCCVKXABQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253758
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine

CAS RN

1243250-05-6
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.